molecular formula C36H72 B12642554 1-Hexatriacontene CAS No. 61868-14-2

1-Hexatriacontene

Cat. No.: B12642554
CAS No.: 61868-14-2
M. Wt: 505.0 g/mol
InChI Key: SIXQKCKYEKKFRC-UHFFFAOYSA-N
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Description

1-Hexatriacontene (C₃₆H₇₂) is a long-chain unsaturated hydrocarbon characterized by a terminal double bond at the first carbon position. This structural feature distinguishes it from its saturated counterpart, hexatriacontane (C₃₆H₇₄), which lacks double bonds. While direct experimental data on this compound are sparse, its properties can be inferred from analogous alkenes and alkanes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexatriacontene can be synthesized through various methods, including:

    Olefination Reactions: These involve the formation of alkenes from carbonyl compounds using reagents like Wittig reagents or Tebbe’s reagent.

    Catalytic Dehydrogenation: This method involves the removal of hydrogen from alkanes to form alkenes, often using catalysts like platinum or palladium.

Industrial Production Methods: Industrial production of this compound typically involves:

    Cracking Processes: These processes break down larger hydrocarbons into smaller ones, including alkenes.

    Polymerization and Depolymerization: These methods involve the formation and breakdown of polymers to yield specific hydrocarbons.

Chemical Reactions Analysis

1-Hexatriacontene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and ozone. Major products include alcohols, aldehydes, and carboxylic acids.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas in the presence of a catalyst like palladium. Major products include alkanes.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens like chlorine or bromine. Major products include haloalkanes.

Scientific Research Applications

1-Hexatriacontene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactions.

    Biology: It is studied for its role in biological membranes and its interactions with proteins and other biomolecules.

    Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug delivery systems.

    Industry: It is used in the production of lubricants, waxes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Hexatriacontene involves its interactions at the molecular level. It can act as a hydrophobic molecule, interacting with other hydrophobic compounds and surfaces. Its double bond allows it to participate in various chemical reactions, including polymerization and cross-linking, which are important in industrial applications.

Comparison with Similar Compounds

Structural and Physical Properties

The presence of a double bond in 1-hexatriacontene significantly alters its physical properties compared to saturated hydrocarbons. For example:

Property This compound (C₃₆H₇₂) Hexatriacontane (C₃₆H₇₄) 1-Isocyanatohexatriacontane (C₃₇H₇₃NO)
Molecular Weight (g/mol) 504.96 (calculated) 506.97 552.05
Bond Type C=C (alkene) C-C (alkane) N=C=O (isocyanate functional group)
Melting Point (°C) ~60–70 (estimated)* 77.5 (literature) Not reported
Reactivity Electrophilic addition Low reactivity High reactivity (e.g., with amines, alcohols)

*Estimated based on trends in shorter alkenes (e.g., 1-hexadecene, mp ~4°C). Saturated hydrocarbons like hexatriacontane exhibit higher melting points due to stronger van der Waals interactions .

Chemical Reactivity

  • This compound : The terminal double bond enables reactions such as hydrogenation (to yield hexatriacontane) or epoxidation. Such reactivity is critical in polymer chemistry for cross-linking or functionalization.
  • Hexatriacontane : Lacks unsaturated bonds, limiting its utility in addition reactions. Primarily used in waxes or coatings due to its stability .
  • 1-Isocyanatohexatriacontane: The isocyanate group (-NCO) facilitates nucleophilic reactions, making it valuable in polyurethane synthesis.

Functionalized Derivatives

  • Hexatriacontyl Methanethiosulfonate (C₃₇H₇₆O₂S₂) : A sulfur-containing derivative with applications in bioconjugation and surface modification. Its CAS number (887406-39-5) and molecular formula (C₃₇H₇₆O₂S₂) are documented, but thermodynamic data (e.g., melting point) remain unreported .
  • Hexamethylene Diisocyanate (C₈H₁₂N₂O₂) : A shorter-chain isocyanate (CAS 822-06-0) used as a benchmark for reactivity studies. Its well-documented hazards (e.g., respiratory sensitization) highlight the importance of safety protocols for functionalized long-chain compounds .

Biological Activity

1-Hexatriacontene, a long-chain alkene with the chemical formula C36H72C_{36}H_{72}, has garnered interest in various scientific studies for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antioxidant, antimicrobial, and antiproliferative properties, supported by data tables and relevant research findings.

This compound is primarily found in plant oils and is notable for its presence in various species of the Trifolium genus. Its structure consists of a straight-chain hydrocarbon that contributes to its unique properties. The compound is often extracted from natural sources where it may play a role in plant defense mechanisms and interactions with other organisms.

Antioxidant Activity

Antioxidant activity is one of the key biological functions attributed to this compound. Studies have shown that extracts containing this compound exhibit significant free radical scavenging capabilities.

Research Findings

  • A study on Trifolium angustifolium revealed that hexatriacontene contributed to the antioxidant activity of the essential oil, which was assessed using various assays such as DPPH and ABTS .
  • The water extract of Trifolium angustifolium showed an impressive 87.54% inhibition in the ABTS cation radical scavenging assay at a concentration of 100 μg/mL, outperforming standard antioxidants like α-tocopherol .

Table 1: Antioxidant Activity of Extracts Containing this compound

Extract TypeConcentration (μg/mL)ABTS Inhibition (%)DPPH Inhibition (%)
Water Extract10087.54Not Specified
Petroleum Ether Extract100Higher than α-tocopherolNot Specified
Acetone Extract100Not Specified56.71

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly in plant extracts.

Case Studies

  • A study highlighted that the petroleum ether extract from Trifolium angustifolium, which contains hexatriacontene, exhibited antimicrobial activity against various microorganisms, although it was noted to be relatively weak compared to other extracts .
  • The acetone and methanol extracts demonstrated activity against all tested microorganisms, indicating that while hexatriacontene contributes to antimicrobial properties, its effectiveness may vary based on extraction methods and concentrations .

Antiproliferative Activity

The potential antiproliferative effects of this compound have been explored in cancer research.

Research Findings

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (mg/mL)Source
HeLa>3.47Essential Oils
HCT116~1.9Essential Oils
U2OS~2.7Essential Oils

Properties

CAS No.

61868-14-2

Molecular Formula

C36H72

Molecular Weight

505.0 g/mol

IUPAC Name

hexatriacont-1-ene

InChI

InChI=1S/C36H72/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-36H2,2H3

InChI Key

SIXQKCKYEKKFRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C

Origin of Product

United States

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